Conformational Restriction Scaffold Validated in Orally Active GPIIb/IIIa Antagonist NSL-96194
The core amino acid residue of the target compound—3-ethyl-2,2-dimethyl-β-alanine—was employed as the central conformational restriction unit in NSL-96184 (compound 40), a highly potent, orally active GPIIb/IIIa fibrinogen receptor antagonist. The authors explicitly conclude that '3-Substituted-2,2-dimethyl-β-amino acid residues would serve as new and useful linear templates to restrict the conformational flexibility of peptidomimetics' [1]. This scaffold was selected over simpler β-amino acid alternatives during structure–activity relationship (SAR) optimization precisely because the gem-dimethyl and β-ethyl substitution pattern preorganizes the backbone geometry, fixing the molecule in its bioactive conformation.
| Evidence Dimension | Conformational restriction utility in bioactive peptidomimetic design |
|---|---|
| Target Compound Data | 3-Ethyl-2,2-dimethyl-β-alanine scaffold used in NSL-96184; compound demonstrated oral antiplatelet activity in guinea pigs with fast onset after oral administration [1] |
| Comparator Or Baseline | Unsubstituted β-alanine and other β-amino acid scaffolds lacking α,α-dimethyl substitution, which do not provide equivalent conformational preorganization |
| Quantified Difference | Not numerically quantified; qualitative SAR conclusion that 3-substituted-2,2-dimethyl-β-amino acid residues are uniquely effective linear templates for conformational restriction [1] |
| Conditions | GPIIb/IIIa integrin antagonist SAR study; in vitro human platelet aggregation assay; in vivo oral availability in guinea pig model |
Why This Matters
For procurement decisions in peptidomimetic drug discovery, this scaffold offers a literature-validated conformational restriction motif that simpler Fmoc-β-amino acids cannot provide, directly enabling the design of orally bioavailable peptidomimetic antagonists.
- [1] Hayashi, Y.; Katada, J.; Harada, T.; Tachiki, A.; Iijima, K.; Takiguchi, Y.; Muramatsu, M.; Miyazaki, H.; Asari, T.; Okazaki, T.; Sato, Y.; Yasuda, E.; Yano, M.; Uno, I.; Ojima, I. GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives, and a Substituted Benzamidine Structure. J. Med. Chem. 1998, 41 (13), 2343–2357. DOI: 10.1021/jm980126v. View Source
